molecular formula C10H7ClN4S B12972202 2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole

2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole

Cat. No.: B12972202
M. Wt: 250.71 g/mol
InChI Key: GBYXEMMAGXWJDO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole typically involves the reaction of 3-methyl-1H-indazole-5-amine with appropriate thiadiazole precursors under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-indazol-5-amine: A precursor in the synthesis of the target compound.

    5-Methyl-1H-indazol-4-amine: Another indazole derivative with similar structural features.

Uniqueness

2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole is unique due to the presence of both the indazole and thiadiazole rings, which confer specific chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H7ClN4S

Molecular Weight

250.71 g/mol

IUPAC Name

2-chloro-5-(3-methyl-2H-indazol-5-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C10H7ClN4S/c1-5-7-4-6(2-3-8(7)13-12-5)9-14-15-10(11)16-9/h2-4H,1H3,(H,12,13)

InChI Key

GBYXEMMAGXWJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=NN=C(S3)Cl

Origin of Product

United States

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